molecular formula C26H54N4O2 B14503843 N~1~,N~4~-Bis[3-(octylamino)propyl]butanediamide CAS No. 63887-91-2

N~1~,N~4~-Bis[3-(octylamino)propyl]butanediamide

Katalognummer: B14503843
CAS-Nummer: 63887-91-2
Molekulargewicht: 454.7 g/mol
InChI-Schlüssel: SIXLFJNPEOATSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~,N~4~-Bis[3-(octylamino)propyl]butanediamide is a chemical compound with the molecular formula C26H54N4O2. It is known for its unique structure, which includes two octylamino groups attached to a butanediamide backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~4~-Bis[3-(octylamino)propyl]butanediamide typically involves the reaction of butanediamide with octylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of N1,N~4~-Bis[3-(octylamino)propyl]butanediamide may involve large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency in the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~,N~4~-Bis[3-(octylamino)propyl]butanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often include controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products with different functional groups.

Wissenschaftliche Forschungsanwendungen

N~1~,N~4~-Bis[3-(octylamino)propyl]butanediamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of N1,N~4~-Bis[3-(octylamino)propyl]butanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N~1~,N~4~-Bis[3-(methylamino)propyl]butanediamide
  • N~1~,N~4~-Bis[3-(ethylamino)propyl]butanediamide
  • N~1~,N~4~-Bis[3-(propylamino)propyl]butanediamide

Uniqueness

N~1~,N~4~-Bis[3-(octylamino)propyl]butanediamide is unique due to its longer octyl chains, which impart distinct chemical and physical properties compared to its shorter-chain analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

63887-91-2

Molekularformel

C26H54N4O2

Molekulargewicht

454.7 g/mol

IUPAC-Name

N,N'-bis[3-(octylamino)propyl]butanediamide

InChI

InChI=1S/C26H54N4O2/c1-3-5-7-9-11-13-19-27-21-15-23-29-25(31)17-18-26(32)30-24-16-22-28-20-14-12-10-8-6-4-2/h27-28H,3-24H2,1-2H3,(H,29,31)(H,30,32)

InChI-Schlüssel

SIXLFJNPEOATSV-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCNCCCNC(=O)CCC(=O)NCCCNCCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.